

Methyl o-Toluate: A High-Boiling Aromatic Solvent for Specialized Organic Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl o-toluate**

Cat. No.: **B1328919**

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – **Methyl o-toluate**, an aromatic ester with a high boiling point and unique solvency characteristics, is emerging as a viable alternative solvent for a range of organic reactions, particularly those requiring elevated temperatures. While not as commonly employed as its structural isomer, methyl p-toluate, or the parent aromatic hydrocarbon, toluene, **methyl o-toluate** offers specific advantages in certain synthetic contexts. This application note provides an overview of its properties, potential applications, and protocols for its use in key organic transformations.

Physicochemical Properties

Methyl o-toluate (also known as methyl 2-methylbenzoate) is a colorless liquid with a faint, pleasant odor. Its key physical properties are summarized in Table 1, highlighting its high boiling point, which makes it suitable for reactions requiring sustained high temperatures.

Table 1: Physicochemical Properties of **Methyl o-Toluate**

Property	Value	Reference
CAS Number	89-71-4	[1]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	[1]
Boiling Point	206 - 209 °C	[1]
Melting Point	< -50 °C	[2]
Density	1.073 g/mL at 25 °C	[1]
Flash Point	82 °C	[2]
Solubility	Not miscible or difficult to mix in water. Miscible with common organic solvents.	[2]

Applications in Organic Synthesis

The utility of **methyl o-toluate** as a solvent in organic synthesis is primarily attributed to its high boiling point and its nature as a non-polar, aromatic solvent. These properties make it a potential substitute for solvents like toluene, particularly when higher reaction temperatures are desired to drive sluggish reactions to completion. While extensive literature on its use as a primary solvent is not as widespread as for other common solvents, its application in specific, high-temperature reactions is being explored. It also serves as an important synthetic intermediate in the preparation of pharmaceuticals and agrochemicals.[\[1\]](#)

Potential in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis. These reactions often benefit from high-boiling point solvents to ensure efficient catalyst turnover and reaction rates. Toluene is a frequently used solvent in these transformations.[\[3\]](#) Given the structural similarity and higher boiling point of **methyl o-toluate**, it presents a logical, albeit less common, alternative for such reactions, especially when substrate reactivity is low.

Logical Workflow for Solvent Selection in Cross-Coupling Reactions

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Methyl o-Toluate: A High-Boiling Aromatic Solvent for Specialized Organic Reactions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1328919#methyl-o-toluate-as-a-solvent-for-organic-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com